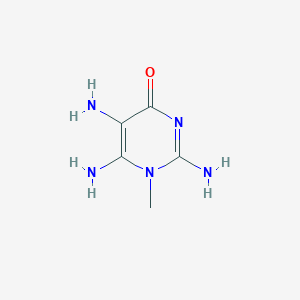
2,5,6-Triamino-1-methylpyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,6-Triamino-1-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Triamino-1-methylpyrimidin-4(1H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4,5-triaminopyrimidine with methylating agents can yield the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis processes can be employed to scale up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions
2,5,6-Triamino-1-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,5,6-Triamino-1-methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple amino groups allows for hydrogen bonding and electrostatic interactions, which can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,4,6-Triaminopyrimidine: Similar structure but lacks the methyl group.
2,5-Diaminopyrimidine: Contains two amino groups instead of three.
1-Methyl-2,4,6-triaminopyrimidine: Similar but with different substitution pattern.
Uniqueness
2,5,6-Triamino-1-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three amino groups and a methyl group provides a distinct set of properties that can be exploited in various applications.
属性
分子式 |
C5H9N5O |
|---|---|
分子量 |
155.16 g/mol |
IUPAC 名称 |
2,5,6-triamino-1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H9N5O/c1-10-3(7)2(6)4(11)9-5(10)8/h6-7H2,1H3,(H2,8,9,11) |
InChI 键 |
IOTFPIKNCBOAMQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=O)N=C1N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


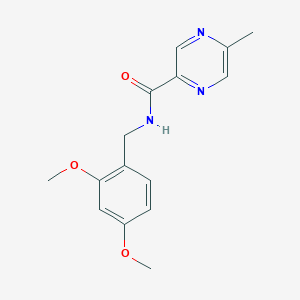

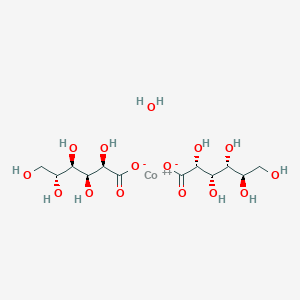
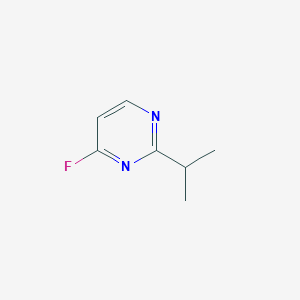
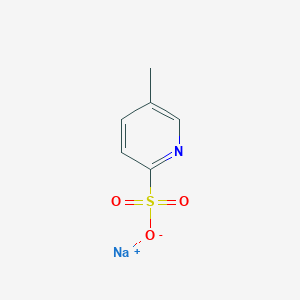

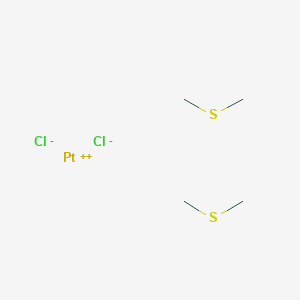

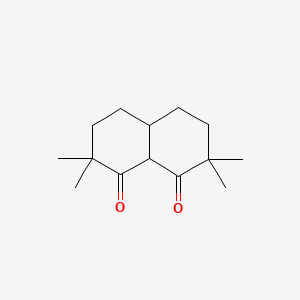

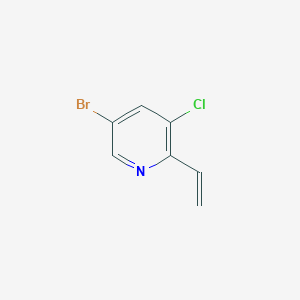


![(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid](/img/structure/B13121377.png)
